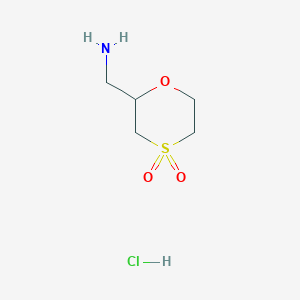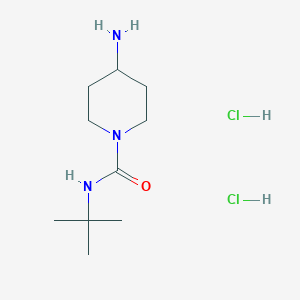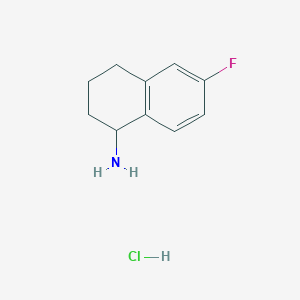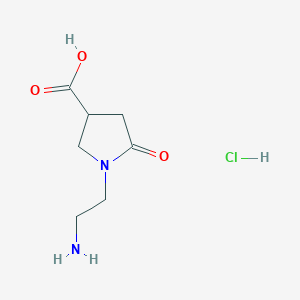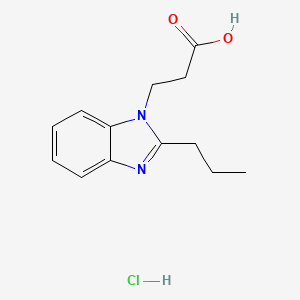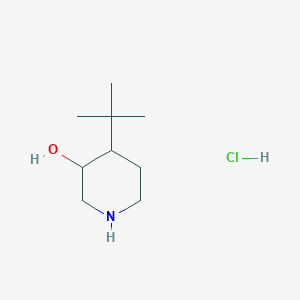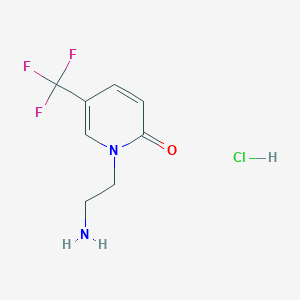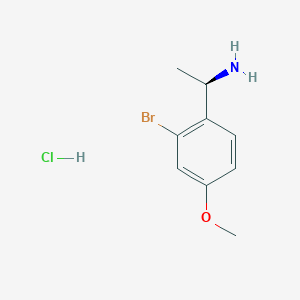
4-溴-2-(1-溴-2,2,2-三氟乙基)吡啶
描述
“4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine” is a chemical compound with the molecular formula C7H4Br2F3N . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine” consists of a pyridine ring substituted with a bromo and a bromo-2,2,2-trifluoroethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
科学研究应用
光谱学和光学研究
光谱表征,如傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱,以及密度泛函理论(DFT)研究,已被用来了解类似溴代和三氟甲基取代吡啶的性质。这些研究有助于探索这些化合物的振动频率、化学位移值和非线性光学(NLO)性质,为材料科学和光学技术中的应用奠定基础 (Vural & Kara, 2017).
合成和化学反应
钯催化的反应,如铃木交叉偶联,已被用来合成吡啶衍生物,证明了溴代和三氟甲基取代吡啶在有机合成中的用途。这些方法可以用于合成广泛的化学实体,用于制药、农用化学品和材料科学,展示了这些化合物在合成化学中的多功能性 (Yuqiang, 2011).
氟化杂环的发展
已经对氟化氮杂环的合成方法进行了研究,由于其生物活性,它们在制药工业中具有重要意义。通过氧化环化合成 2-芳基-6-多氟烷基-4-吡喃及其溴代衍生物,证明了溴代和三氟甲基取代吡啶在制造生物相关分子的潜力 (Usachev et al., 2021).
光物理和材料应用
合成非对称双唑基 2,4,6-三取代吡啶,用于络合和金属有机结构,突出了此类化合物在开发具有可调光物理性质的材料中的作用。这些结构非常适合应用于分子电子学、光子学以及配位化学中的配体 (Ruiz-Crespo et al., 2022).
抗菌研究
研究溴代和三氟甲基取代吡啶的抗菌活性揭示了它们在开发新型抗菌剂方面的潜力。通过了解构效关系,研究人员可以设计出更有效的化合物来对抗微生物耐药性 (Bogdanowicz et al., 2013).
作用机制
Target of Action
Similar compounds have been known to target the respiratory system . The role of these targets is crucial in various biological processes, including respiration and cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine . For instance, factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets.
生化分析
Biochemical Properties
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoroethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent bonding, hydrogen bonding, and van der Waals forces, affecting the enzyme’s catalytic activity and substrate specificity .
Cellular Effects
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it may act as an inhibitor of certain proteases, preventing the breakdown of proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters .
Metabolic Pathways
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound may be taken up by cells via specific transporters and distributed to different cellular compartments. Its distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .
属性
IUPAC Name |
4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-2-13-5(3-4)6(9)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYFFIEILOKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




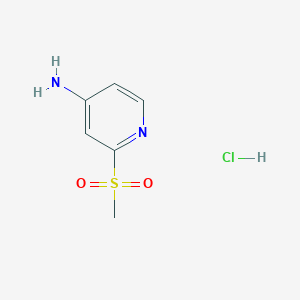
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)


